molecular formula C27H22Cl3N3OS B11947301 2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide

2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide

Cat. No.: B11947301
M. Wt: 542.9 g/mol
InChI Key: REAGMEUXIOJSPV-UHFFFAOYSA-N
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Description

2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE is a complex organic compound. Its structure suggests it may have applications in various fields such as medicinal chemistry, materials science, or as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE likely involves multiple steps, including the formation of the thiourea derivative and subsequent reactions to introduce the naphthalene and diphenyl groups. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the thiourea or naphthalene moieties.

    Reduction: Reduction reactions could modify the trichloro or other functional groups.

    Substitution: Various substitution reactions might occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts might be used to facilitate certain reactions.

Major Products

The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups or altered aromatic systems.

Scientific Research Applications

2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE could have several applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological systems.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in materials science, such as in the development of polymers or advanced materials.

Mechanism of Action

The mechanism of action would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its properties would be determined by its molecular structure and interactions with other materials.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenylacetamide: A simpler analog without the thiourea and naphthalene groups.

    Naphthalene derivatives: Compounds with similar aromatic systems.

    Thiourea derivatives: Compounds with similar functional groups.

Uniqueness

The unique combination of functional groups and aromatic systems in 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE likely imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C27H22Cl3N3OS

Molecular Weight

542.9 g/mol

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylcarbamothioylamino)ethyl]acetamide

InChI

InChI=1S/C27H22Cl3N3OS/c28-27(29,30)25(33-26(35)31-22-16-15-18-9-7-8-14-21(18)17-22)32-24(34)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,23,25H,(H,32,34)(H2,31,33,35)

InChI Key

REAGMEUXIOJSPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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